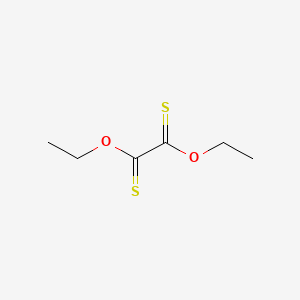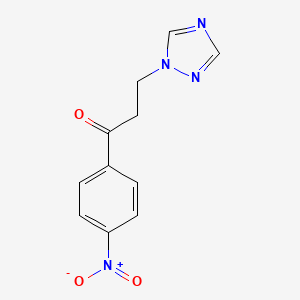
1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic organic compound that features a nitrophenyl group and a triazole ring. Compounds containing these functional groups are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Nitrophenyl Intermediate: This can be achieved by nitration of a suitable aromatic precursor, such as benzene or toluene, using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.
Coupling of Intermediates: The final step involves coupling the nitrophenyl intermediate with the triazole intermediate under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with an amino group replacing the nitro group.
Substitution: Substituted triazole derivatives with various functional groups attached.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities and biochemical pathways.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenyl)-3-(1H-1,2,3-triazol-1-yl)propan-1-one: Similar structure but with a different triazole ring.
1-(4-Nitrophenyl)-3-(1H-imidazol-1-yl)propan-1-one: Similar structure but with an imidazole ring instead of a triazole ring.
1-(4-Nitrophenyl)-3-(1H-pyrazol-1-yl)propan-1-one: Similar structure but with a pyrazole ring.
Uniqueness
1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the specific combination of the nitrophenyl group and the 1,2,4-triazole ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
875770-25-5 |
|---|---|
Formule moléculaire |
C11H10N4O3 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H10N4O3/c16-11(5-6-14-8-12-7-13-14)9-1-3-10(4-2-9)15(17)18/h1-4,7-8H,5-6H2 |
Clé InChI |
BVOCOEOEWVSVCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCN2C=NC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


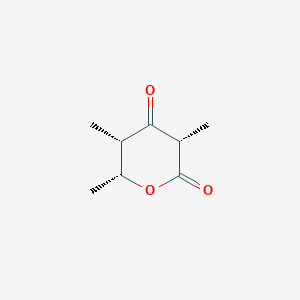

![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)

![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
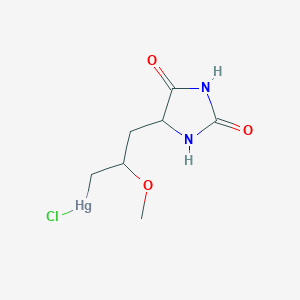

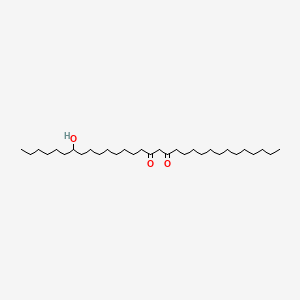
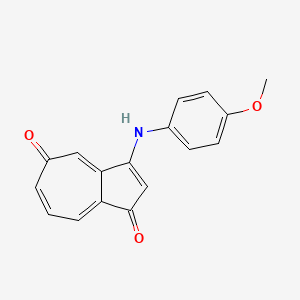
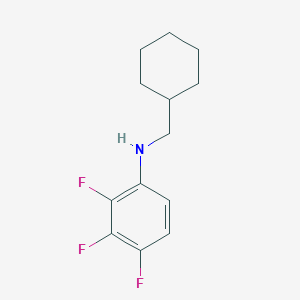
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
